molecular formula C20H19N3O2 B5504659 ethyl 4-[(6-methyl-2-phenyl-4-pyrimidinyl)amino]benzoate CAS No. 65789-90-4

ethyl 4-[(6-methyl-2-phenyl-4-pyrimidinyl)amino]benzoate

Cat. No.: B5504659
CAS No.: 65789-90-4
M. Wt: 333.4 g/mol
InChI Key: MHPIVQZZFBEHAM-UHFFFAOYSA-N
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Description

Ethyl 4-[(6-methyl-2-phenyl-4-pyrimidinyl)amino]benzoate is a useful research compound. Its molecular formula is C20H19N3O2 and its molecular weight is 333.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.147726857 g/mol and the complexity rating of the compound is 417. The solubility of this chemical has been described as <0.2 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Juvenile Hormone Activity

Research has demonstrated the synthesis and testing of compounds structurally related to ethyl 4-[(6-methyl-2-phenyl-4-pyrimidinyl)amino]benzoate for their potential anti-juvenile hormone (JH) activities. These studies aimed at inducing precocious metamorphosis in larvae of the silkworm by disrupting the juvenile hormone's action, which is crucial for the insect's development. For instance, ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate was prepared and showed significant activity in inducing JH-deficiency symptoms in larvae, suggesting its potential as a novel anti-JH agent (Ishiguro et al., 2003). These findings could inform the development of new insect control strategies by targeting juvenile hormone pathways.

Hydrogen-Bonded Supramolecular Structures

Another area of research involves the study of hydrogen-bonded supramolecular structures. Compounds related to this compound have been analyzed for their ability to form intricate hydrogen-bonded networks. For example, studies on substituted 4-pyrazolylbenzoates have elucidated the formation of one, two, and three-dimensional hydrogen-bonded structures, offering insights into the design and synthesis of novel supramolecular assemblies with potential applications in materials science and nanotechnology (Portilla et al., 2007).

Degradation of Herbicides

The degradation of chlorimuron-ethyl, a herbicide, by Aspergillus niger, highlights the environmental applications of microbial transformation processes in reducing soil and water contamination by agricultural chemicals. This research provides valuable insights into the microbial pathways involved in herbicide degradation, potentially leading to improved bioremediation strategies (Sharma et al., 2012).

Mechanism of Action

As an anti-ultraviolet additive, UV-1 (ethyl 4-[(6-methyl-2-phenyl-4-pyrimidinyl)amino]benzoate) is believed to absorb ultraviolet radiation and release it as less harmful energy, such as heat . This prevents the ultraviolet radiation from causing damage to the materials in which it is incorporated .

Properties

IUPAC Name

ethyl 4-[(6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-3-25-20(24)16-9-11-17(12-10-16)22-18-13-14(2)21-19(23-18)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPIVQZZFBEHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=C2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351258
Record name STK008107
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679878
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

65789-90-4
Record name STK008107
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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